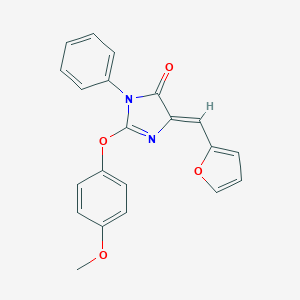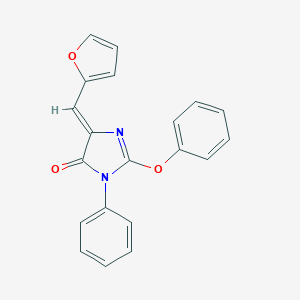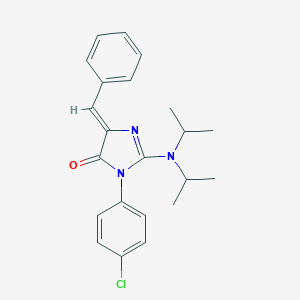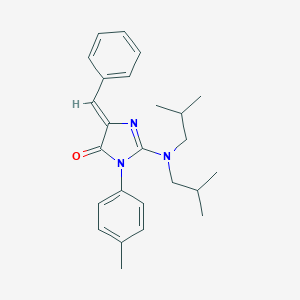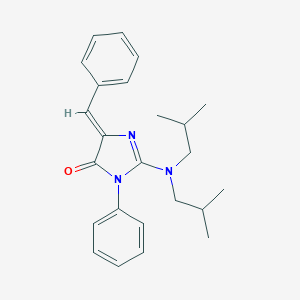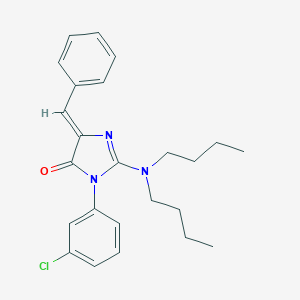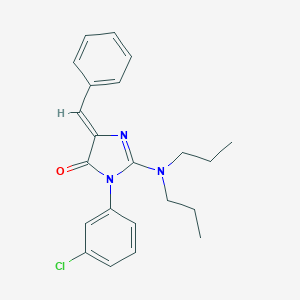![molecular formula C29H43O4P B295985 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene](/img/structure/B295985.png)
1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene, also known as DPEPB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have unique properties that make it useful in a variety of different fields, including biochemistry, pharmacology, and materials science.
作用机制
The mechanism of action of 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene is not fully understood, but it is believed to involve interactions with specific proteins or enzymes in the body. Some studies have suggested that 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene may be able to bind to specific sites on proteins, altering their activity and leading to changes in cellular function.
Biochemical and Physiological Effects:
1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In some cases, it has been shown to inhibit the activity of specific enzymes or proteins, while in other cases it may have no effect. Some studies have also suggested that 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene may be able to cross the blood-brain barrier, making it useful for studying neurological disorders.
实验室实验的优点和局限性
One major advantage of using 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene in lab experiments is its unique chemical structure, which allows it to interact with specific proteins or enzymes in the body. However, one limitation of using this compound is that it can be difficult to synthesize and purify, making it more expensive and time-consuming to work with than other compounds.
未来方向
There are many potential future directions for research on 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene, including studies on its potential as an anti-cancer drug, its use in drug discovery, and its ability to cross the blood-brain barrier. Other areas of research could include studies on the mechanism of action of 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene, as well as investigations into its potential use in materials science or other fields. Overall, the unique properties of 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene make it an exciting area of research with many potential applications in the future.
合成方法
The synthesis of 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene is a complex process that involves several different steps. One common method for synthesizing this compound involves the use of a Grignard reagent to form a carbon-carbon bond between a phenyl ethyl ketone and a benzaldehyde. This intermediate is then treated with diethyl phosphite to form the final product, 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene.
科学研究应用
1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene has been used in a variety of different scientific research applications, including studies on protein-protein interactions, enzyme activity, and drug discovery. One study found that 1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene was able to inhibit the activity of a specific enzyme involved in cancer cell growth, suggesting that it may have potential as an anti-cancer drug.
属性
分子式 |
C29H43O4P |
|---|---|
分子量 |
486.6 g/mol |
IUPAC 名称 |
1-(diethoxyphosphorylmethyl)-4-[(E)-2-[4-(3,7-dimethyloctoxy)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C29H43O4P/c1-6-32-34(30,33-7-2)23-28-15-13-26(14-16-28)11-12-27-17-19-29(20-18-27)31-22-21-25(5)10-8-9-24(3)4/h11-20,24-25H,6-10,21-23H2,1-5H3/b12-11+ |
InChI 键 |
UNNUSZPISDSDSR-VAWYXSNFSA-N |
手性 SMILES |
CCOP(=O)(CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OCCC(C)CCCC(C)C)OCC |
SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCCC(C)CCCC(C)C)OCC |
规范 SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCCC(C)CCCC(C)C)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



